Tetra-O-acetyl-L-rhamnopyranose

Description

Significance of L-Rhamnose Derivatives in Glycoscience

L-rhamnose, a 6-deoxy-L-mannose, is a naturally occurring sugar found extensively in the cell walls of bacteria and plants. biomedres.us Its presence in various bacterial polysaccharides, including lipopolysaccharides and capsular polysaccharides, makes it a key player in bacterial viability and virulence. nih.govnih.gov Consequently, the enzymes involved in the L-rhamnose biosynthetic pathway, which is absent in humans, are considered attractive targets for the development of novel antibacterial agents. biomedres.usnih.gov

Derivatives of L-rhamnose are crucial for studying and harnessing the biological roles of rhamnose-containing glycans. For instance, rhamnose-rich oligosaccharides have been shown to stimulate cell proliferation and the biosynthesis of the extracellular matrix. biomedres.us Furthermore, the unique structural features of L-rhamnose contribute to the immunogenicity of certain bacterial antigens, making its derivatives valuable in the development of conjugate vaccines. nih.gov The synthesis of these complex structures relies heavily on well-defined L-rhamnose building blocks, such as its acetylated forms.

Role of Acetylated Monosaccharides as Synthetic Intermediates

The acetylation of monosaccharides is a fundamental and crucial transformation in carbohydrate chemistry. nih.gov This process involves the conversion of the multiple hydroxyl groups of a sugar into acetate (B1210297) esters. The resulting acetylated monosaccharides exhibit several advantageous properties for chemical synthesis. They are generally more soluble in organic solvents compared to their parent sugars, which facilitates their use in a wider range of reaction conditions. nih.gov

Crucially, the acetyl groups serve as temporary "protecting groups," masking the reactivity of the hydroxyls. This protection allows chemists to perform selective chemical modifications at other positions of the sugar molecule. The acetyl groups can be selectively removed under specific conditions to liberate the hydroxyl groups for subsequent reactions. This strategic protection and deprotection are central to the stepwise assembly of complex oligosaccharides. nih.gov Furthermore, anomeric acetates, those at the C1 position, can often be removed under conditions that leave other acetyl groups intact, providing an additional layer of synthetic control. nih.gov

Overview of Tetra-O-acetyl-L-rhamnopyranose as a Glycosyl Donor

This compound is a prime example of an acetylated monosaccharide serving as a glycosyl donor. In this role, it provides the L-rhamnose unit in a glycosylation reaction, where it is joined to a glycosyl acceptor (typically another sugar or an alcohol) to form a glycosidic bond. The acetyl groups at positions C2, C3, and C4 of the rhamnose ring prevent these hydroxyls from interfering in the reaction, directing the formation of the glycosidic bond at the anomeric center (C1).

The reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction can be influenced by the nature of the protecting groups. While acetyl groups are widely used, the development of more sophisticated protecting group strategies continues to be an active area of research to achieve higher yields and selectivities in the synthesis of complex carbohydrates. nih.govnih.gov this compound remains a fundamental and widely used donor for the introduction of L-rhamnose into synthetic targets. nih.gov

Historical Context of its Synthesis and Early Applications

The synthesis of acetylated sugars has been a long-standing practice in carbohydrate chemistry. The classical and most widely documented method for preparing this compound involves the peracetylation of L-rhamnose using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). This straightforward and generally high-yielding reaction has made the compound readily accessible for research.

Early applications of this compound and similar acetylated sugars were foundational to the development of modern glycoscience. They were instrumental in the structural elucidation of oligosaccharides and in the initial syntheses of simple glycosides. As the understanding of the biological importance of complex carbohydrates grew, so did the demand for reliable synthetic methods, solidifying the role of compounds like this compound as indispensable tools for chemists. The continuous refinement of its synthesis, including the exploration of alternative catalysts and solvent systems to improve efficiency and reduce environmental impact, reflects its enduring importance in the field.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₉ | cymitquimica.combiosynth.com |

| Molecular Weight | 332.3 g/mol | cymitquimica.combiosynth.com |

| Appearance | Colourless Thick Syrup | synthose.com |

| Melting Point | 119.5 °C | chemicalbook.com |

| Solubility | DCM, DMF, DMSO, EtOAc, MeOH | synthose.com |

| CAS Number | 30021-94-4 |

Spectroscopic Data

| Type | Data | Source |

| ¹H NMR (CDCl₃) | δ 5.32 (d, J = 3.6 Hz, H-1), 2.10–2.15 (4 × OAc) | |

| IR | ν = 1745 cm⁻¹ (C=O stretch) |

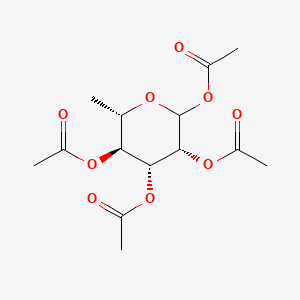

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQMGQQOGJIDKJ-IKOZNORXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Tetra O Acetyl L Rhamnopyranose and Its Derivatives

Direct Peracetylation of L-Rhamnose

Direct peracetylation is a common method for protecting all the hydroxyl groups of L-rhamnose, rendering it more soluble in organic solvents and suitable for further chemical transformations.

Conventional Acetylation Protocols (e.g., Acetic Anhydride (B1165640)/Pyridine)

A widely used and conventional method for the peracetylation of L-rhamnose involves the use of acetic anhydride in the presence of a base, typically pyridine (B92270). nih.govsigmaaldrich.com In this protocol, L-rhamnose is dissolved in anhydrous pyridine, and acetic anhydride is added, often at a controlled temperature such as 0°C, before being allowed to warm to room temperature. The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. sigmaaldrich.comresearchgate.net The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). researchgate.net Upon completion, the reaction is quenched, and the product is purified, commonly through recrystallization or silica (B1680970) gel chromatography. This method is effective for producing Tetra-O-acetyl-L-rhamnopyranose, a stable, crystalline solid. nih.gov

The general steps for this procedure are:

Dissolution of L-rhamnose in anhydrous pyridine.

Slow addition of acetic anhydride at a reduced temperature.

Stirring the mixture at room temperature until the reaction is complete. nih.gov

Quenching the reaction, followed by extraction and purification. nih.gov

A study reported the synthesis of 1,2,3,4-tetra-O-acetyl-L-rhamnopyranose from L-rhamnose using acetic anhydride and iodine as a catalyst. nih.gov This approach offers an alternative to the pyridine-based method.

Regioselective Functionalization Approaches

The ability to selectively functionalize specific hydroxyl groups on the rhamnose scaffold is crucial for the synthesis of complex oligosaccharides and other glycoconjugates. This often involves selective protection and deprotection strategies.

Selective Deacetylation Strategies

Selective deacetylation allows for the targeted removal of acetyl groups, exposing one or more hydroxyl groups for further reaction. Enzymatic methods have shown significant promise in achieving high regioselectivity. For instance, esterases from various sources can catalyze the hydrolysis of specific acetyl groups. nih.govrsc.org One study demonstrated that an esterase from Rhodosporidium toruloides could selectively cleave the acetyl group at the C-6 position of per-acetylated hexopyranoses. rsc.org While this specific study focused on other sugars, the principle can be applied to rhamnose derivatives. Chemical methods, although sometimes less selective, can also be employed. For example, careful control of reaction conditions, such as using a specific base or a Lewis acid, can favor deacetylation at a particular position. agroipm.cn

Targeted Protection and Deprotection Regimes for Hydroxyl Groups

Targeted protection and deprotection strategies are essential for the synthesis of complex molecules derived from L-rhamnose. mdpi.comnih.gov These methods allow chemists to differentiate between the various hydroxyl groups, enabling sequential and site-specific modifications.

Besides the acetyl group, other acyl groups like benzoyl, stearoyl, and lauroyl are employed as protecting groups in carbohydrate synthesis. agroipm.cnresearchgate.net The choice of the acyl group can influence the reactivity and physical properties of the intermediate.

Benzoyl Group: The benzoyl group is a common protecting group that can be introduced using benzoyl chloride in pyridine. nih.gov It is generally more stable than the acetyl group and can be selectively removed under different conditions. For instance, in the synthesis of an L-rhamnose tetrasaccharide, benzoyl groups were used to protect the 2- and 4-positions while other positions were acetylated. nih.gov Another study detailed the synthesis of benzyl (B1604629) 4-O-benzoyl-α-L-rhamnopyranoside, which involved a protection-deprotection sequence to achieve selective benzoylation at the C-4 position. nih.govnih.gov

Stearoyl and Lauroyl Groups: Long-chain fatty acyl groups like stearoyl and lauroyl are also utilized, particularly when synthesizing glycolipids or other amphiphilic molecules. A study on the regioselective acylation of benzyl α-L-rhamnopyranoside using the dibutyltin (B87310) oxide method demonstrated the preferential introduction of stearoyl and lauroyl groups at the 3-position. researchgate.net These derivatives could then be further functionalized, for example, by acetylating the remaining free hydroxyl groups. researchgate.net

The following table summarizes the regioselective acylation of benzyl α-L-rhamnopyranoside:

| Acyl Chloride | Position of Acylation |

| Stearoyl chloride | 3-O-stearoyl |

| Lauroyl chloride | 3-O-lauroyl |

| Benzoyl chloride | 3-O-benzoyl |

Table based on findings from a study on regioselective acylation. researchgate.net

These targeted protection strategies, often involving multiple steps of protection, reaction, and deprotection, are fundamental to the construction of intricate carbohydrate-containing molecules. nih.govnih.govnih.gov

Acetal (B89532) and Ketal Protecting Groups (e.g., Isopropylidene, Benzylidene)

Acetal and ketal protecting groups are invaluable in carbohydrate chemistry for the simultaneous protection of 1,2- or 1,3-diol systems. The formation of these cyclic derivatives temporarily masks specific hydroxyl groups, allowing for regioselective manipulation of the remaining positions.

Isopropylidene Acetals: The isopropylidene group is commonly used to protect cis-vicinal diols. In the context of L-rhamnose, which has a cis-diol at the C2 and C3 positions, isopropylidenation is a highly effective strategy. For instance, methyl α-L-rhamnopyranoside can be converted to methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside. researchgate.netcdnsciencepub.comufms.br This reaction is typically achieved by treating the rhamnopyranoside with 2,2-dimethoxypropane (B42991) or acetone (B3395972) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA). ufms.br The primary advantage of this approach is that it leaves the C4-hydroxyl group available for subsequent transformations, such as glycosylation or acylation, thereby providing a key intermediate for the synthesis of more complex structures. researchgate.netufms.br For example, condensation of methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside with various glycosyl donors, like tetra-O-benzoyl-α-D-mannopyranosyl bromide or tetra-O-acetyl-α-D-galactopyranosyl bromide, has been successfully employed to synthesize disaccharides. researchgate.netcdnsciencepub.com

Benzylidene Acetals: Benzylidene acetals are another class of protecting groups used to mask diol functionalities, often the 4,6-hydroxyls in hexopyranosides. nih.gov While direct benzylidenation of L-rhamnose is less common due to the 6-deoxy nature, these acetals play a significant role in carbohydrate chemistry. They are generally stable but can be regioselectively opened to generate benzyl ethers, offering a route to selectively protect a single hydroxyl group within the original diol pair.

The table below summarizes a typical application of an isopropylidene protecting group in L-rhamnose chemistry.

| Starting Material | Reagents and Conditions | Product | Application |

| Methyl α-L-rhamnopyranoside | 2,2-Dimethoxypropane, p-TSA (cat.), reflux | Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | Intermediate for regioselective 4-O-acylation or 4-O-glycosylation |

Ether Protecting Groups (e.g., Benzyl)

Ether protecting groups, particularly benzyl ethers, are widely employed in carbohydrate synthesis due to their stability under a broad range of reaction conditions, including acidic and basic environments. researchgate.netresearchgate.net They are typically introduced under basic conditions and can be removed by catalytic hydrogenation, which preserves most other functional groups.

The synthesis of benzyl α-L-rhamnopyranoside is a common first step. This can be achieved through Fischer glycosidation, where L-rhamnose is treated with benzyl alcohol in the presence of an acid catalyst. researchgate.net Microwave-assisted procedures have been shown to improve the efficiency of this reaction. researchgate.net Once formed, the benzyl rhamnopyranoside can be further functionalized.

Regioselective benzylation of sugars with multiple free hydroxyl groups is a significant challenge. One strategy to achieve selective protection involves the use of the dibutyltin oxide method, which can activate a specific hydroxyl group for acylation. researchgate.net For benzyl α-L-rhamnopyranoside, this method has been shown to selectively furnish 3-O-acyl derivatives, which can then be further manipulated. researchgate.net While this is an acylation, the principle of activating a specific position can be a gateway to selective etherification.

| Starting Material | Reagents and Conditions | Product | Key Feature |

| L-Rhamnose | Benzyl alcohol, Amberlite IR 120 (H+), Microwave (160W, 90s) | Benzyl α-L-rhamnopyranoside | Precursor for further derivatization |

| Benzyl α-L-rhamnopyranoside | 1. Bu2SnO, MeOH; 2. Acyl chloride, Dioxane | Benzyl 3-O-acyl-α-L-rhamnopyranoside | Regioselective functionalization at C3-OH |

Silyl (B83357) Protecting Group Applications

Silyl ethers are among the most versatile and widely used protecting groups for hydroxyl functions in modern organic synthesis. Their popularity stems from the ease of their introduction, their stability under many reaction conditions, and the variety of reagents available for their selective removal. The tert-butyldimethylsilyl (TBDMS) group, introduced by Corey, is particularly common due to its steric bulk and stability. westmont.edu

In carbohydrate chemistry, silyl groups like TBDMS are used to temporarily protect hydroxyl groups during multi-step syntheses. westmont.eduorganic-chemistry.orgorganic-chemistry.org They are typically introduced by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base such as imidazole. The stability of silyl ethers is influenced by steric and electronic factors, allowing for differential protection and deprotection strategies. For example, primary hydroxyls can be selectively protected over secondary ones due to less steric hindrance.

Deprotection of silyl ethers is most commonly achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). westmont.edu However, a wide array of other methods exists, including acidic conditions (e.g., acetyl chloride in methanol) or using Lewis acids, which allows for chemoselective cleavage in the presence of other protecting groups. organic-chemistry.org This flexibility makes silyl ethers a powerful tool in the synthesis of complex L-rhamnose-containing molecules.

| Protecting Group | Introduction Conditions | Cleavage Conditions | Key Features |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or AcCl (cat.), MeOH | Stable to many non-acidic/non-fluoride conditions; tunable removal. |

Anomeric Derivatization and Glycosyl Donor Preparation

The anomeric center (C1) of a carbohydrate is the most reactive position and its derivatization is key to forming glycosidic bonds. This compound is an excellent precursor for the preparation of various glycosyl donors, which are activated forms of the sugar ready for coupling with a glycosyl acceptor.

Synthesis of Glycosyl Halides (e.g., Bromides, Chlorides)

Glycosyl halides are highly reactive glycosyl donors that have been used extensively in glycosylation reactions since their discovery.

Glycosyl Bromides: The conversion of a fully acetylated sugar to a glycosyl bromide is a standard transformation. For instance, 2,3,4-tri-O-acetyl-β-L-rhamnopyranosyl bromide can be synthesized from this compound by treatment with a solution of hydrogen bromide (HBr) in acetic acid. nih.gov This reaction proceeds with the replacement of the anomeric acetate (B1210297) with a bromide, typically yielding the more thermodynamically stable α-anomer, although reaction conditions can influence the stereochemical outcome.

Glycosyl Chlorides: Similarly, glycosyl chlorides can be prepared from per-O-acetylated sugars. A common method involves reacting the acetylated sugar with acetyl chloride, which serves as both reagent and solvent. orgsyn.org This one-step procedure provides the glycosyl chloride directly from the protected sugar. While the isolation of these halides requires care due to their moisture sensitivity, they are potent donors for the synthesis of glycosides. orgsyn.org

| Precursor | Reagents and Conditions | Product | Class of Donor |

| This compound | HBr in Acetic Acid | 2,3,4-Tri-O-acetyl-L-rhamnopyranosyl Bromide | Glycosyl Bromide |

| This compound | Acetyl Chloride, 25°C, 16h | 2,3,4-Tri-O-acetyl-L-rhamnopyranosyl Chloride | Glycosyl Chloride |

Preparation of Thioglycosides

Thioglycosides are versatile glycosyl donors that are more stable than glycosyl halides but can be readily activated for glycosylation using various thiophilic promoters (e.g., NIS/TfOH, DMTST, IDCP). Their stability makes them ideal for use as building blocks in convergent oligosaccharide synthesis.

A common method for the preparation of thioglycosides involves the reaction of a per-O-acetylated sugar with a thiol in the presence of a Lewis acid catalyst. For example, 2,3,4-tri-O-acetyl-1-(4-tolyl)thio-α-L-rhamnopyranoside was synthesized from 1,2,3,4-tetra-O-acetyl-α,β-L-rhamnopyranose and p-thiocresol. nih.gov The reaction was promoted by boron trifluoride etherate (BF₃·OEt₂) in dichloromethane, affording the thioglycoside donor in moderate yield. nih.gov The resulting thioglycoside can be purified by chromatography and stored for later use in glycosylation reactions.

| Precursor | Reagents and Conditions | Product | Yield |

| 1,2,3,4-Tetra-O-acetyl-α,β-L-rhamnopyranose | p-Thiocresol, BF₃·OEt₂, CH₂Cl₂ | 2,3,4-Tri-O-acetyl-1-(4-tolyl)thio-α-L-rhamnopyranoside | 50% (overall from L-rhamnose) |

Formation of Glycals from this compound Precursors

Glycals are cyclic enol ethers derived from sugars, characterized by a double bond between C1 and C2 of the pyranose ring. They are powerful intermediates in carbohydrate chemistry, serving as precursors for the synthesis of 2-deoxysugars, C-glycosides, and other complex carbohydrate structures.

The synthesis of a glycal typically involves the reductive elimination of a glycosyl halide. The precursor, a per-O-acetylated glycopyranosyl bromide (such as 2,3,4-tri-O-acetyl-L-rhamnopyranosyl bromide), is treated with a reducing agent. A modern and efficient method employs activated zinc, such as zinc nanoparticles, in the presence of an acid source like acetic acid in a solvent like THF. rsc.org This reaction, a variation of the Fischer-Zach reaction, leads to the formation of the corresponding glycal, in this case, 3,4-di-O-acetyl-L-rhamnal. rsc.org The acetyl group at C2 is eliminated along with the anomeric bromide to form the double bond.

| Precursor | Reagents and Conditions | Product | Key Transformation |

| 2,3,4-Tri-O-acetyl-L-rhamnopyranosyl Bromide | Zinc nanoparticles, Acetic Acid, THF | 3,4-Di-O-acetyl-L-rhamnal | Reductive elimination to form C1=C2 double bond |

Reaction Mechanisms and Chemical Transformations Involving Tetra O Acetyl L Rhamnopyranose

Mechanism of Glycosidic Bond Formation

The formation of a glycosidic bond, the fundamental linkage in oligosaccharides, is a complex process influenced by multiple factors when using donors like tetra-O-acetyl-L-rhamnopyranose.

Role of Acetyl Groups in Glycosyl Donor Reactivity

The acetyl groups in this compound are not merely passive protecting groups; they play an active role in modulating the reactivity of the glycosyl donor. The C2-acetyl group is particularly significant due to its proximity to the anomeric center (C1). It can exert neighboring group participation, a phenomenon where the carbonyl oxygen of the acetyl group attacks the anomeric carbon intramolecularly. beilstein-journals.org This participation leads to the formation of a cyclic acyloxonium ion intermediate. buchhaus.ch

Stereochemical Control in Glycosylation Reactions (α- and β-anomer formation)

The stereochemical outcome of a glycosylation reaction with a this compound donor is a critical aspect of oligosaccharide synthesis. The goal is to selectively form either the α- or β-anomer.

Formation of α-L-rhamnopyranosides (1,2-cis): The synthesis of the 1,2-cis glycosidic linkage (α for L-rhamnose) is often favored thermodynamically due to the anomeric effect. buchhaus.ch This stereoisomer is typically obtained when non-participating protecting groups are at the C2 position. In the case of acetylated donors, achieving high α-selectivity requires conditions that avoid or suppress neighboring group participation, often involving specific promoter and solvent systems.

Formation of β-L-rhamnopyranosides (1,2-trans): The synthesis of β-L-rhamnopyranosides is particularly challenging. acs.org While the neighboring group participation of the C2-acetyl group is a powerful tool for forming 1,2-trans linkages in many sugar series (like glucose), leading to β-glycosides, the situation is more complex for rhamnose. beilstein-journals.orgnih.gov The 6-deoxy nature of rhamnose prevents the use of certain conformational constraints, like a 4,6-O-benzylidene ring, which are crucial for high β-selectivity in mannoside synthesis (the 2-epimer of rhamnoside). acs.org Despite this, methods have been developed that leverage neighboring group participation from other types of protecting groups or employ intramolecular aglycon delivery (IAD) strategies to achieve β-selectivity. acs.orgresearchgate.net More recent strategies have utilized organoboron reagents with 1,2-anhydro-L-rhamnopyranose donors to achieve complete β-stereospecificity through a concerted SNi-type mechanism. nih.gov

Influence of Leaving Groups and Catalysts (e.g., Lewis Acids) on Glycosylation Outcomes

The outcome of a glycosylation reaction is heavily dependent on the nature of the anomeric leaving group and the catalyst used for its activation.

| Catalyst/Promoter System | Leaving Group | Typical Outcome/Observation |

| Lewis Acids (e.g., TMSOTf, Bi(OTf)₃) | Trichloroacetimidate (B1259523) | Effective for activating glycosyl trichloroacetimidates, a common and reactive type of glycosyl donor. acs.orgnih.gov |

| Lewis Acids (e.g., Cu(OTf)₂) | Thioglycoside (e.g., S-benzoxazolyl) | Can activate thioglycosides; reactivity can be influenced by protecting groups in unexpected ways. nih.gov |

| 1-Benzenesulfinyl piperidine (B6355638) (BSP)/Tf₂O | Thioglycoside | A powerful combination for activating thioglycosides, leading to the formation of a highly reactive glycosyl triflate intermediate. acs.orgnih.gov |

| Organocatalysts (e.g., l-prolinethioamide) | Trichloroacetimidate | Functions as a Brønsted acid to activate the donor under mild conditions without requiring co-catalysts. nih.gov |

| Borinic or Boronic Esters | 1,2-Anhydro Sugar | Promotes stereospecific formation of β-L-rhamnopyranosides via an SNi-type mechanism. nih.gov |

Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used to activate glycosyl donors such as trichloroacetimidates. acs.orgnih.gov The choice of catalyst and leaving group can influence the reaction mechanism, shifting the balance between SN1-like pathways (proceeding through an oxocarbenium ion) and SN2-like pathways (direct displacement of the leaving group). For instance, the combination of a thioglycoside donor, 1-benzenesulfinyl piperidine (BSP), and triflic anhydride (B1165640) is believed to rapidly form a covalent glycosyl triflate, which then acts as the effective glycosyl donor. acs.org The solvent also plays a crucial role, with polar solvents generally favoring the formation of β-glycosides by stabilizing charged intermediates. buchhaus.ch

Kinetic and Thermodynamic Aspects of Glycosylation

Glycosylation reactions can be governed by either kinetic or thermodynamic control, which can lead to different product distributions. jackwestin.comwikipedia.org

Kinetic Control: This regime favors the product that is formed fastest, meaning the one with the lowest activation energy. youtube.comlibretexts.org Kinetic conditions typically involve low temperatures and short reaction times. wikipedia.orgyoutube.com In glycosylations, the kinetic product is often the result of direct attack on the initial reactive intermediate.

Thermodynamic Control: This regime favors the most stable product. It requires reversible reaction conditions or a pathway for equilibration between products, which is often achieved at higher temperatures and longer reaction times, allowing the system to reach equilibrium. wikipedia.orglibretexts.org For glycosides, the thermodynamically favored product is often the α-anomer due to the anomeric effect. buchhaus.ch

The formation of a glycosidic bond generally involves a high energy barrier, and the nature of the nucleophile (the glycosyl acceptor) plays a significant role in lowering this barrier. nih.govacs.org The reaction can proceed through different pathways (e.g., SN1 or SN2), and the presence of a solvent like water can substantially lower the energy barriers for these processes. nih.gov Understanding whether a reaction is under kinetic or thermodynamic control is crucial for predicting and steering the stereochemical outcome. jackwestin.comyoutube.com

Armed-Disarmed Concept and Reactivity Scales in Oligosaccharide Synthesis

The "armed-disarmed" concept is a cornerstone of modern oligosaccharide synthesis, allowing for the chemoselective coupling of glycosyl donors. nih.gov

Armed Donors: These are glycosyl donors with electron-donating protecting groups (e.g., benzyl (B1604629) ethers). They are highly reactive because these groups stabilize the positive charge that develops at the anomeric center during the reaction.

Disarmed Donors: These are donors with electron-withdrawing protecting groups, such as the acetyl groups in this compound. wikipedia.org These groups destabilize the cationic intermediate, making the donor less reactive. nih.gov

This difference in reactivity allows for a strategy where an "armed" donor can be selectively activated and coupled to a "disarmed" donor (which acts as the acceptor) without self-coupling. wikipedia.orgnih.gov The resulting disaccharide can then be "re-armed" through protecting group manipulation for a subsequent glycosylation step. nih.gov This principle has been expanded to include "superarmed" and "superdisarmed" building blocks to cover a wider range of reactivities. nih.gov The reactivity is not solely based on electronic effects; torsional effects from cyclic protecting groups can also "disarm" a donor by making the transition to a planar oxocarbenium ion energetically unfavorable. wikipedia.org

Acetyl Group Transformations

The acetyl groups on this compound are typically removed at the final stages of a synthesis to reveal the free hydroxyl groups of the target oligosaccharide. This deprotection step is a critical transformation. The most common method for removing acetyl groups is Zemplén deacetylation , which involves treating the acetylated sugar with a catalytic amount of sodium methoxide (B1231860) in methanol. This is a mild and efficient transesterification reaction that yields the deacetylated product and methyl acetate (B1210297). Enzymatic methods, using esterases, can also be employed for regioselective deacetylation, where specific acetyl groups are removed based on the enzyme's specificity. nih.gov Other protecting groups, like the chloroacetyl group, can be used alongside acetyl groups and removed orthogonally under different conditions, providing greater synthetic flexibility. beilstein-journals.org

Hydrolysis of Acetyl Esters

The acetyl groups of this compound can be removed through hydrolysis, a reaction that can be catalyzed by either acids or bases, to yield L-rhamnose. libretexts.org This process, known as deacetylation, is a fundamental transformation in carbohydrate chemistry.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester linkages are cleaved. This reaction is the reverse of esterification and is a reversible process that does not proceed to completion. libretexts.org For instance, 1M hydrochloric acid (HCl) has been effectively used to hydrolyze over-acetylated by-products back to L-rhamnose with high recovery rates. The mechanism involves protonation of the carbonyl oxygen of the acetyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide (B78521) (NaOH), is used, the hydrolysis reaction is termed saponification. Unlike acid-catalyzed hydrolysis, this reaction is irreversible and goes to completion. libretexts.org The base acts as a reactant, not just a catalyst, yielding a carboxylate salt and the alcohol (L-rhamnose). libretexts.org Reagents like sodium methoxide can also be employed for this transformation. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetyl group.

Enzymatic hydrolysis of acetyl groups is also a known process. Acetyl esterases, a class of enzymes, can catalyze the deacetylation of acetylated sugars. researchgate.net These enzymes often exhibit regioselectivity, targeting specific acetyl groups on the sugar backbone. researchgate.net

| Hydrolysis Method | Catalyst/Reagent | Key Features |

| Acid-Catalyzed | Strong acids (e.g., HCl) | Reversible, requires excess water. libretexts.org |

| Base-Catalyzed (Saponification) | Strong bases (e.g., NaOH, Sodium Methoxide) | Irreversible, goes to completion. libretexts.org |

| Enzymatic | Acetyl esterases | Can be regioselective. researchgate.net |

Nucleophilic Substitution Reactions at Acetylated Positions

The acetyl groups in this compound serve as protecting groups for the hydroxyl functions, but they can also be displaced by other functional groups through nucleophilic substitution reactions. These reactions are crucial for the synthesis of various L-rhamnose derivatives.

A common application is the synthesis of glycosides. For example, this compound can be converted to 2,3,4-Tri-O-acetyl-β-L-rhamnopyranosyl bromide by reacting it with hydrogen bromide (HBr) in acetic acid. nih.gov This glycosyl bromide is a versatile intermediate. It can then react with nucleophiles, such as alcohols or phenols, in the presence of a promoter like silver triflate, to form glycosidic bonds. nih.gov

Another example involves the reaction of the acetylated rhamnose with thiophenol in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to synthesize phenyl thioglycosides. nih.gov These thioglycosides are valuable glycosyl donors for the synthesis of complex oligosaccharides and glycoconjugates. nih.gov

The reactivity at the anomeric position is particularly important. The formation of an acetal (B89532) at the anomeric carbon, known as a glycoside, "locks" the ring structure, preventing it from equilibrating with the open-chain form. masterorganicchemistry.com

| Nucleophile | Product Type | Significance |

| Bromide (from HBr) | Glycosyl Bromide | Intermediate for glycosylation. nih.gov |

| Thiophenol | Phenyl Thioglycoside | Glycosyl donor for synthesis. nih.gov |

| Alcohols/Phenols | O-Glycosides | Formation of oligosaccharides. nih.govmasterorganicchemistry.com |

Rearrangement Reactions

To undergo a Ferrier rearrangement, this compound must first be converted into a glycal, specifically L-rhamnal. tandfonline.com The Ferrier rearrangement is a powerful reaction in carbohydrate chemistry that transforms a glycal (a 2,3-unsaturated sugar) into a 2,3-unsaturated glycoside through a nucleophilic substitution coupled with an allylic shift. wikipedia.org

The reaction is typically promoted by a Lewis acid, which facilitates the departure of a leaving group from the C-3 position of the glycal. nih.govchem-station.com This leads to the formation of a resonance-stabilized allyloxycarbenium ion intermediate. nih.govacs.org A nucleophile then attacks the anomeric carbon (C-1), resulting in the formation of a 2,3-unsaturated glycoside with the double bond shifted. wikipedia.orgacs.org The stereoselectivity of the reaction often favors the formation of the α-anomer. acs.orgdoaj.org A variety of catalysts, including citric acid, have been shown to effectively promote this rearrangement. doaj.org

The mechanism can be influenced by several factors, including the nature of the catalyst and the substrate. acs.orgrsc.org For instance, the SN1' mechanism, involving the formation of the allyloxycarbenium ion, is considered more likely than a direct SN2' substitution, especially with less powerful nucleophiles. acs.org

Orthoesters are valuable intermediates in carbohydrate synthesis, often used as protecting groups or as precursors to glycosides. psu.edu In rhamnopyranose systems, orthoesters can be formed, for instance, by reacting L-rhamnose with an alcohol and a base like 2,4,6-collidine to create a 1,2-orthoester. This intermediate can then be selectively acetylated at the remaining hydroxyl groups. Subsequent hydrolysis of the orthoester, typically with an acid like 1M HCl, yields this compound.

The hydrolysis of sugar orthoesters is a key transformation. wikipedia.org The mechanism is thought to involve the dissociation of the orthoester to form a 1,2-acyloxonium ion, which then reacts to form the glycosidic product. psu.edu Mannose and rhamnose orthoesters can readily undergo cleavage at the O-2-(orthoester)C bond, a property utilized in the synthesis of α-(1→2)-linked oligosaccharides. nih.gov The rearrangement of orthoester intermediates to glycosidic products is a crucial step in many glycosylation reactions, particularly when using donors with a C-2 acetyl protecting group. psu.edunih.gov

| Reaction | Intermediate/Product | Key Features |

| Ferrier Rearrangement | Allyloxycarbenium ion, 2,3-Unsaturated glycoside | Lewis acid-catalyzed, involves allylic shift. wikipedia.orgacs.org |

| Orthoester Formation | 1,2-Orthoester | Used for regioselective acetylation. |

| Orthoester Hydrolysis | 1,2-Acyloxonium ion, Glycoside | Acid-catalyzed, key for glycosylation. psu.edu |

Comparative Reactivity Studies with Analogous Acetylated Monosaccharides

In the context of enzymatic reactions, the stereochemistry of the sugar is critical. For example, α-L-rhamnosidases are specific for the removal of α-L-rhamnose residues from glycoconjugates. acs.org The enzyme's active site is tailored to the specific shape and configuration of L-rhamnose.

In chemical reactions like the Ferrier rearrangement, the reactivity of L-rhamnal derivatives can be compared to that of other glycals such as D-glucal or D-galactal. acs.org The stereochemical arrangement of the substituents on the pyranose ring can affect the stability of the intermediates and the stereochemical outcome of the reaction. acs.org

The reactivity of hydroxyl groups in partially protected monosaccharides during orthoester formation shows a general order of 6-OH > 3-OH > 2- or 4-OH in mannose and glucose acceptors. nih.gov While L-rhamnose lacks the 6-OH, the relative reactivity of its remaining hydroxyls would be a point of comparison.

Applications in Glycoscience and Advanced Organic Synthesis

Building Block for Complex Carbohydrate Architectures

The controlled and stereoselective formation of glycosidic linkages is a central challenge in carbohydrate chemistry. Tetra-O-acetyl-L-rhamnopyranose serves as a readily available starting material for L-rhamnosyl donors, enabling the synthesis of a wide array of complex glycans.

The synthesis of disaccharides often involves the reaction of a glycosyl donor, derived from a protected monosaccharide like this compound, with a partially protected glycosyl acceptor. The acetyl groups at positions C2, C3, and C4 prevent these hydroxyls from interfering in the reaction, directing glycosylation to the anomeric center. A common strategy involves converting the anomeric acetate (B1210297) to a more reactive species, such as a glycosyl halide. For instance, 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl chloride or bromide can be synthesized and subsequently coupled with a suitable acceptor. tandfonline.comtandfonline.com

Promoters like silver trifluoromethanesulfonate (B1224126) (silver triflate) in the presence of bases like tetramethylurea or collidine are frequently used to facilitate these coupling reactions, leading to 1,2-trans-linked glycosides with high yield and stereospecificity. cdnsciencepub.com Another established method is the Helferich-Zirner reaction, which employs mercuric cyanide and mercuric bromide to promote the condensation between a glycosyl donor and an acceptor. tandfonline.com These methodologies have been successfully applied to synthesize various disaccharides where L-rhamnose is the non-reducing unit. tandfonline.comtandfonline.com

Table 1: Examples of Disaccharide Synthesis Using L-Rhamnose Donors

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Resulting Disaccharide Linkage |

| 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl chloride | Methyl 2-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside | Silver triflate, Tetramethylurea | α-L-Rhamnopyranosyl-(1→3)-D-mannopyranoside tandfonline.com |

| 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide | 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose | Mercuric cyanide, Mercuric bromide | α-D-Rhamnopyranosyl-(1→2)-D-galactopyranose tandfonline.com |

| 2,3,4-tri-O-acetyl-L-rhamnopyranosyl bromide | Methyl 3-O-benzyl-α-L-rhamnopyranoside | Silver triflate, Tetramethylurea | α-L-Rhamnopyranosyl-(1→4)-L-rhamnopyranoside cdnsciencepub.com |

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl 2-O-benzyl-α-L-rhamnopyranoside | Mercuric cyanide | α-D-Glucopyranosyl-(1→4)-L-rhamnopyranoside cdnsciencepub.com |

The synthesis of oligosaccharides requires multi-step strategies, often categorized as linear or convergent. In a linear approach, monosaccharide units are added one by one to a growing chain. Convergent strategies involve the synthesis of smaller oligosaccharide blocks, which are then coupled to form the final, larger structure. Acetylated L-rhamnose derivatives are integral to these assemblies.

For example, a synthesized disaccharide can be selectively deprotected to expose a single hydroxyl group, turning it into a glycosyl acceptor for the next coupling reaction. This iterative process allows for the controlled elongation of the carbohydrate chain. The use of different protecting groups with orthogonal reactivity (e.g., acetyl and benzyl (B1604629) groups) is crucial. Acetyl groups can be removed under basic conditions, while benzyl groups are typically cleaved by catalytic hydrogenation, allowing for selective deprotection at various stages of the synthesis. The stability of thioglycoside donors, which can be prepared from this compound, makes them particularly suitable for convergent oligosaccharide synthesis, as they can be carried through multiple steps before activation with a thiophilic promoter.

Rhamnogalacturonan I (RG-I) is a major component of pectin, a complex polysaccharide in plant cell walls. acs.orgbiorxiv.org Its backbone consists of alternating α-L-rhamnopyranosyl and α-D-galacturonic acid residues: →4)-α-D-GalA-(1→2)-α-L-Rha-(1→. acs.org The synthesis of fragments of this intricate structure relies heavily on precisely functionalized building blocks derived from rhamnose and galacturonic acid.

Synthetic strategies often employ a modular design principle, where disaccharide building blocks representing the repeating unit of the RG-I backbone are first assembled. nih.gov For instance, an L-rhamnose derivative, acting as a glycosyl acceptor at the O-4 position, can be coupled with a D-galacturonic acid donor. nih.gov Conversely, an L-rhamnose donor can be coupled to a D-galacturonic acid acceptor. These resulting disaccharides can then be converted into new donors or acceptors for further chain elongation, leading to the assembly of tetra- and hexasaccharide fragments of the RG-I backbone. acs.orgnih.gov The use of acetylated rhamnose derivatives is central to preparing the necessary rhamnosyl donors and acceptors for these complex syntheses. nih.gov

Synthesis of Glycoconjugates and Modified Biomolecules

Glycoconjugates—molecules where carbohydrates are covalently linked to proteins, lipids, or other biomolecules—are essential for numerous biological processes. The synthesis of these molecules and their analogues often requires versatile carbohydrate precursors like this compound.

The creation of glycoconjugates requires robust and efficient ligation methods. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has become a powerful tool for this purpose. nih.gov To utilize these reactions, one of the components (either the glycan or the aglycone) must be functionalized with an azide (B81097) group, and the other with an alkyne.

This compound can be chemically modified to introduce a linker terminating in an azide or alkyne group. For example, an azido-containing aglycone can be attached at the anomeric position. The per-O-acetylated nature of such a precursor enhances its solubility in organic solvents used for synthesis and can increase its cell permeability in metabolic labeling studies. nih.gov Once inside a cell, cytoplasmic esterases remove the acetyl groups. nih.gov Another approach involves the thiol-ene click reaction, where a glycosyl thiol, prepared from an acetylated sugar, is reacted with an alkene-containing molecule, providing a metal-free pathway to glycoconjugates. ucm.es

Table 2: General Strategy for Glycoconjugation via Click Chemistry

| Step | Description | Starting Material Example | Key Functional Group |

| 1. Functionalization | The protected sugar is chemically modified to introduce a bioorthogonal handle (e.g., an azide or alkyne). | This compound | Azide (-N₃) or Alkyne (-C≡CH) |

| 2. Ligation ("Click") | The functionalized sugar is reacted with a complementary biomolecule (e.g., a peptide or lipid) bearing the corresponding functional group. | Azido-rhamnose derivative + Alkyne-labeled peptide | Triazole ring formation |

| 3. Deprotection | Protecting groups (e.g., acetyls) are removed to yield the final glycoconjugate. | Acetylated glycoconjugate | Free hydroxyls (-OH) |

Many natural products are glycosides, where a carbohydrate moiety is attached to a non-carbohydrate aglycone. This sugar unit often plays a critical role in the molecule's biological activity, solubility, and stability. The synthesis of natural product analogues with modified glycosylation patterns is a key strategy in drug discovery to improve efficacy or reduce toxicity.

This compound is an essential starting material for producing L-rhamnosyl donors that can be used to glycosylate natural product aglycones or their synthetic precursors. By converting the acetylated rhamnose into a highly reactive donor (e.g., a trichloroacetimidate (B1259523) or a glycosyl bromide) and coupling it to a hydroxyl group on the aglycone, novel glycoside analogues can be generated. This approach allows for the systematic exploration of structure-activity relationships. For example, replacing a naturally occurring glucose unit with rhamnose, or adding a rhamnose moiety to a previously non-glycosylated natural product, can lead to analogues with new or enhanced biological properties. chemrxiv.org

Preparation of Nucleoside Analogues

This compound serves as a crucial starting material in the synthesis of various nucleoside analogues, which are structurally similar to naturally occurring nucleosides and are investigated for their potential therapeutic properties. The acetylation of L-rhamnose to its tetra-O-acetylated form is a key initial step that protects the hydroxyl groups and facilitates subsequent chemical modifications at the anomeric center.

A notable application of this compound is in the preparation of L-rhamnopyranose-based nucleoside analogues. The synthesis often begins with the conversion of this compound into a more reactive glycosyl donor. For instance, it can be treated with hydrogen bromide in acetic acid to yield 2,3,4-tri-O-acetyl-β-L-rhamnopyranosyl bromide. nih.gov This glycosyl bromide is a key intermediate that can then be reacted with various heterocyclic bases to form the desired nucleoside analogues. nih.gov

One documented synthetic pathway involves the reaction of 2,3,4-tri-O-acetyl-β-L-rhamnopyranosyl bromide, derived from this compound, with mercury(II) cyanide in dry nitromethane. nih.gov This reaction leads to the formation of 2,3,4-tri-O-acetyl-β-L-rhamnopyranosyl cyanide, which can be further modified to introduce different heterocyclic moieties, ultimately yielding novel nucleoside analogues. nih.gov These synthetic strategies highlight the utility of this compound as a versatile precursor for generating a library of rhamnose-containing nucleosides for biological evaluation.

Construction of Glycolipids and Glycomimetics

In the field of glycochemistry, this compound is a valuable building block for the synthesis of complex glycolipids and glycomimetics. These molecules are of significant interest for their biological activities and their potential as therapeutic agents. The acetyl groups in this compound serve as protecting groups, allowing for regioselective reactions to construct the desired glycosidic linkages.

The synthesis of L-rhamnose-linked amino glycerolipids provides a clear example of the utility of this compound. In a multi-step synthesis, L-rhamnose is first per-O-acetylated using acetic anhydride (B1165640) in pyridine (B92270) to produce this compound. nih.gov This protected rhamnose is then converted into a phenyl thioglycoside donor through a reaction with thiophenol and a Lewis acid catalyst like boron trifluoride etherate. nih.gov This activated glycosyl donor can then be coupled with a suitable lipid alcohol acceptor, such as a protected glycerol (B35011) derivative, in a glycosylation reaction promoted by an appropriate activator like silver triflate. nih.gov The final deprotection of the acetyl groups yields the target glycolipid. nih.gov

This synthetic approach allows for the introduction of L-rhamnose into lipid structures, creating novel glycolipids that can be evaluated for their biological properties, such as cytotoxic activities against cancer cells. nih.gov The resulting glycolipids can also be considered glycomimetics, as they mimic the structure of naturally occurring glycoconjugates and can interact with biological systems.

Contribution to O-Antigenic Polysaccharide Research

This compound and its derivatives are instrumental in the chemical synthesis of O-antigenic polysaccharides, which are key components of the lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria. These polysaccharides are important for bacterial virulence and are targets for the development of vaccines and diagnostic tools. L-rhamnose is a common constituent of the O-antigen repeating units of various pathogenic bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov

The chemical synthesis of these complex oligosaccharides relies on the use of well-defined and protected monosaccharide building blocks, with acetylated L-rhamnose derivatives being particularly useful. For example, in the synthesis of a tetrasaccharide that constitutes the repeating unit of the O-antigen of a strain of Klebsiella pneumoniae and Pseudomonas holci, a 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate donor was utilized. This donor is prepared from precursors that are readily derived from L-rhamnose through acetylation and other functional group manipulations.

Theoretical and Computational Investigations of Tetra O Acetyl L Rhamnopyranose

Conformational Analysis and Molecular Dynamics Studies

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the spatial arrangements and movements of molecules at an atomic level. mdpi.com For acetylated rhamnopyranoses, these studies reveal critical information about the stability of the pyranose ring, the orientation of its substituent groups, and the influence of the surrounding environment.

The six-membered pyranose ring is not planar and exists in various conformations, with the chair forms being the most stable. For L-rhamnopyranose derivatives, the ring typically adopts a chair conformation. X-ray crystallography studies on a closely related compound, methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside, have shown that its pyranose ring exists in a normal ¹C₄ chair conformation. nih.gov This notation indicates that carbon-1 is "up" and carbon-4 is "down" relative to the plane of the other ring atoms. The stability of this conformation is a result of minimizing steric strain and torsional strain among the ring substituents. The Cremer-Pople puckering parameters, which precisely define the ring's shape, have been determined for this derivative, confirming the ¹C₄ chair geometry. nih.gov Given the structural similarity, it is highly probable that Tetra-O-acetyl-L-rhamnopyranose also predominantly adopts the ¹C₄ conformation.

Table 1: Cremer-Pople Puckering Parameters for Methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside

| Molecule Instance | Q (Å) | θ (degrees) | ψ (degrees) | Conformation |

|---|---|---|---|---|

| A | 0.557(6) | 174.6(2) | 144.6(9) | ¹C₄ Chair |

| B | 0.564(4) | 177.9(1) | 30.8(8) | ¹C₄ Chair |

Data from a study on two independent molecules in the asymmetric unit cell of the crystal structure. nih.gov

The orientation of the four acetyl groups in this compound is critical for its chemical reactivity and interactions with other molecules. Studies on acetylated carbohydrates show that these groups are not entirely free to rotate. nih.gov They generally prefer a planar, (S)-cis conformation, which is the most commonly observed arrangement. nih.gov Furthermore, the planes of the acetyl groups tend to align within approximately ±35 degrees of the C-H bond at the ring carbon to which they are attached. nih.gov This preferred orientation is a balance between minimizing steric hindrance and optimizing electronic interactions within the molecule.

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.org This effect arises from a stabilizing interaction between a lone pair of electrons on the ring's heteroatom (oxygen in pyranoses) and the antibonding (σ*) orbital of the C1-substituent bond. youtube.comrsc.org

In rhamnopyranose derivatives, the anomeric effect plays a crucial role in determining the ratio of α and β anomers at equilibrium. youtube.com The α-anomer has an axial substituent at C1, which is stabilized by the anomeric effect, while the β-anomer has an equatorial substituent. wikipedia.org The magnitude of this stabilization is estimated to be around 4-8 kJ/mol for sugars. wikipedia.org The presence of electron-withdrawing acetyl groups can influence the strength of the anomeric effect. The interplay between the anomeric effect and steric factors determines the final conformational equilibrium and the relative stability of the anomers. mdpi.com

The surrounding solvent can significantly impact the conformational stability and preferences of a molecule. rsc.org While a nonpolar solvent might favor conformations that maximize intramolecular interactions, a polar solvent can stabilize conformations with a larger dipole moment or those that can effectively hydrogen bond with the solvent molecules. For this compound, the polarity of the solvent can influence the orientation of the acetyl groups and even the subtle geometry of the pyranose ring.

Computational studies on other molecules have shown that different solvents, such as chloroform, dimethyl sulfoxide (B87167) (DMSO), methanol, and water, can lead to different predominant conformations. rsc.org For instance, a molecule might adopt a compact, helical structure in a less polar solvent like chloroform, but a more extended or varied set of conformations in polar solvents like DMSO or water. rsc.org These solvent-induced conformational shifts can alter the molecule's reactivity and its ability to bind to biological targets.

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. researchgate.net These methods can provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential.

By mapping the electrostatic potential, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to chemical attack. For example, the carbonyl carbons of the acetyl groups are electrophilic and are potential sites for nucleophilic attack, which is the first step in hydrolysis reactions. Conversely, the carbonyl oxygens are electron-rich. These calculations also help in understanding the stability of reaction intermediates, such as the oxocarbenium ions that form during glycosylation reactions, a key application of this compound. The electron-withdrawing nature of the acetyl groups, as quantified by these calculations, is known to influence the reactivity of the anomeric center.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are essential for the rational design of new molecules with enhanced or specific biological activities. nih.gov These studies involve systematically modifying the structure of a parent compound, such as this compound, and evaluating the biological effects of these changes. mdpi.commdpi.com

Table 2: Illustrative SAR Principles for Bioactive Molecules

| Structural Modification | General Effect on Activity | Example from Broader Research |

|---|---|---|

| Addition of Hydroxy (-OH) groups | Can enhance activity through hydrogen bonding. | Enhanced anticancer effects in certain pyrazole (B372694) derivatives. mdpi.com |

| Addition of Fluoro (-F) groups | Can increase metabolic stability and binding affinity. | Increased antimetastatic effect in isocoumarin (B1212949) analogues. mdpi.com |

| Addition of Methoxy (-OCH₃) groups | Can increase lipophilicity but may also cause steric hindrance, leading to reduced activity. | Decreased inhibitory activity against cathepsin L in some derivatives. mdpi.com |

| Varying Acyl Groups (e.g., Acetyl vs. Benzoyl) | Affects steric bulk, stability, and solubility. | Benzoyl groups offer greater stability for multi-step synthesis compared to acetyl groups. |

This table illustrates general SAR principles observed across various classes of compounds, which are applicable to the design of novel this compound derivatives.

Modeling of Molecular Interactions (e.g., with Lipid Bilayers)

Theoretical and computational modeling, particularly molecular dynamics (MD) simulations, are powerful tools to investigate the behavior of molecules at the atomic level. nih.gov These methods could provide significant insights into how this compound interacts with and affects the structure of lipid bilayers, which are the fundamental components of cell membranes. However, at present, there are no specific published studies that have applied these techniques to this particular compound.

General principles of molecular interactions with lipid membranes, studied for other molecules, involve factors such as hydrophobicity, electrostatic interactions, and the ability to form hydrogen bonds. nih.gov For instance, studies on other amphiphilic molecules have shown that the balance between a hydrophilic (water-loving) head group and a lipophilic (fat-loving) tail determines how the molecule partitions into the lipid membrane.

While these findings for related compounds are informative, they cannot be directly extrapolated to predict the behavior of this compound. The presence of four acetyl groups in place of the hydroxyl groups on the rhamnose sugar and the absence of a lipid tail make its physicochemical properties distinct from those of rhamnolipids. A dedicated computational study would be required to elucidate its specific mode of interaction with lipid bilayers.

Enzymatic Modifications and Biotransformations Involving Tetra O Acetyl L Rhamnopyranose

Enzymatic Hydrolysis of Acetyl Groups

The acetyl groups of Tetra-O-acetyl-L-rhamnopyranose serve as protecting groups in chemical synthesis. For the L-rhamnose core to be utilized in biological systems or subsequent enzymatic reactions, these groups must be removed. Enzymatic hydrolysis, often catalyzed by esterases or lipases, offers a mild and highly selective method for deacetylation.

Lipases, in particular, have been shown to be effective in the regioselective acylation and deacylation of various sugars. While direct studies on the complete hydrolysis of this compound are not extensively detailed, the principles of enzymatic catalysis on sugar esters are well-established. For instance, lipases like that from Pseudomonas stutzeri have been used for the highly regioselective and efficient synthesis of 4-O-acylrhamnose through transesterification, demonstrating the enzyme's ability to interact specifically with the rhamnose structure even when other positions are acylated. mdpi.com This process involves the formation of an acyl-enzyme intermediate and subsequent transfer to the sugar. The reverse reaction, hydrolysis, proceeds through a similar mechanism where water acts as the nucleophile, cleaving the ester bonds to release acetic acid and the progressively deacetylated rhamnopyranose, ultimately yielding L-rhamnose. The efficiency and regioselectivity of this hydrolysis would depend on the specific enzyme used, the reaction conditions (pH, temperature), and the solvent system.

Glycosylation Processes Catalyzed by Enzymes

In biological systems, the synthesis of glycosidic bonds is a highly specific process catalyzed by glycosyltransferases. These enzymes typically utilize activated sugar donors, most commonly nucleotide sugars. This compound, with its bulky and uncharged acetyl groups, is generally not a substrate for these enzymes. The natural donor for enzymatic rhamnosylation is deoxythymidinediphosphate-L-rhamnose (dTDP-L-rhamnose). nih.gov

The biosynthesis of dTDP-L-rhamnose is a well-characterized four-step enzymatic pathway starting from glucose-1-phosphate:

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the reaction of glucose-1-phosphate with deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose. nih.gov

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. nih.gov

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization at carbons 3 and 5 to produce dTDP-4-keto-L-rhamnose. nih.gov

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the keto group at position 4 to yield the final product, dTDP-L-rhamnose. nih.gov

Once synthesized, this activated rhamnose donor can be used by rhamnosyltransferases to attach L-rhamnose to various aglycone acceptors, forming the complex rhamnose-containing compounds found in nature. nih.gov

Interaction with Carbohydrate-Metabolizing Enzymes and Molecular Targets

The metabolism of L-rhamnose in microorganisms is initiated by a specific set of enzymes. nih.gov The interaction of this compound with these enzymes is expected to be minimal or nonexistent. The active sites of these enzymes are tailored to recognize the specific stereochemistry and hydroxyl group arrangement of unprotected L-rhamnose. The presence of four bulky, hydrophobic acetyl groups would create significant steric hindrance, preventing the molecule from fitting into the catalytic site.

The primary enzymes in the L-rhamnose catabolic pathway include:

L-rhamnose Isomerase (L-RhI): This enzyme catalyzes the reversible isomerization of L-rhamnose (an aldose) to L-rhamnulose (a ketose). nih.gov

L-rhamnulose Kinase: Phosphorylates L-rhamnulose to form L-rhamnulose-1-phosphate. nih.gov

L-rhamnulose-1-phosphate Aldolase: Cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. nih.gov

These enzymes are crucial for the organism's ability to use L-rhamnose as a carbon source. Disruption of this pathway, for example by deleting the genes responsible for rhamnose biosynthesis, can lead to severe growth defects and increased susceptibility to environmental stress in bacteria like Streptococcus mutans. nih.gov this compound would first need to be fully deacetylated by non-specific esterases (as described in 7.1) before the resulting L-rhamnose could enter this metabolic pathway.

| Enzyme | Function in L-Rhamnose Metabolism |

| L-rhamnose Isomerase (L-RhI) | Isomerizes L-rhamnose to L-rhamnulose |

| L-rhamnulose Kinase | Phosphorylates L-rhamnulose |

| L-rhamnulose-1-phosphate Aldolase | Cleaves L-rhamnulose-1-phosphate |

| RmlA, RmlB, RmlC, RmlD | Synthesize dTDP-L-rhamnose for anabolism |

Transglucosylation Reactions Utilizing L-Rhamnose Derivatives

Transglycosylation (or more specifically, transrhamnosylation) is an enzymatic reaction where a glycosidase catalyzes the transfer of a glycosyl group from a donor to an acceptor molecule other than water. While hydrolases typically break down glycosides, under certain conditions (e.g., high acceptor concentration), their synthetic activity can be harnessed.

L-rhamnose and its derivatives can participate in these reactions as either donors or acceptors.

Using α-L-rhamnosidases: An α-L-rhamnosidase from Alternaria sp. has been used for the synthesis of novel rhamnose-containing chemicals via reverse hydrolysis. plos.org In this approach, high concentrations of L-rhamnose (as the donor) and an acceptor molecule are incubated with the enzyme. plos.org

Using other Glycosidases: Some glycosidases with broad substrate specificity can catalyze the transfer of other sugars onto L-rhamnose, or the transfer of rhamnose itself. For example, certain α-L-fucosidases have been shown to perform transfucosylation reactions where L-rhamnose can act as a suitable acceptor for a fucosyl residue. mdpi.com

These reactions demonstrate the potential of enzymes to create novel glycosides involving rhamnose, which would be difficult to synthesize chemically.

| Enzyme | Donor | Acceptor(s) | Product(s) |

| α-L-Rhamnosidase (Alternaria sp. L1) | L-Rhamnose | D-Mannitol | α-L-rhamnopyranosyl-(1→6')-D-mannitol plos.org |

| α-L-Rhamnosidase (Alternaria sp. L1) | L-Rhamnose | D-Fructose | α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose plos.org |

| α-L-Rhamnosidase (Alternaria sp. L1) | L-Rhamnose | Esculin | 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside plos.org |

| α-L-Fucosidase (Fuc25A, C, D, E) | p-Nitrophenyl-α-L-fucopyranoside | L-Rhamnose | Fucosyl-L-rhamnose disaccharide mdpi.com |

Protein Engineering Approaches to Modify Enzyme Specificity for Rhamnose Derivatives

To improve the industrial utility of carbohydrate-metabolizing enzymes, researchers often turn to protein engineering. These techniques aim to enhance enzyme properties such as stability, activity, and substrate specificity. L-rhamnose isomerase (L-RhI) is a key target for such efforts due to its ability to interconvert various aldoses and ketoses, making it valuable for the production of rare sugars. nih.gov

The goals of engineering enzymes like L-RhI include:

Improving Thermal Stability: Increasing the enzyme's resistance to heat allows for reactions to be run at higher temperatures, which can improve reaction rates and reduce microbial contamination.

Shifting pH Optimum: Modifying the enzyme to function optimally at a pH suitable for a specific industrial process.

Enhancing Catalytic Activity: Increasing the turnover rate (kcat) or improving substrate binding (lowering Km) to make the process more efficient.

Altering Substrate Specificity: Engineering the enzyme's active site to accept novel substrates or to improve its activity on a non-native substrate. For L-RhI, this has been a major focus to enhance its utility in converting various sugars, although its activity on some, like D-allose, remains insufficient for industrial use without modification. nih.gov

Recent studies have reported the successful engineering of several L-RhIs to improve their enzymatic properties, highlighting the potential to create biocatalysts tailored for the synthesis of specific L-rhamnose derivatives or other valuable rare sugars. nih.gov

Challenges, Research Gaps, and Future Perspectives in Tetra O Acetyl L Rhamnopyranose Research

Advancements in Stereoselective Glycosylation Methodologies

The controlled formation of the glycosidic bond is arguably one of the most critical and challenging aspects of carbohydrate chemistry. ntu.edu.sg For L-rhamnose, the synthesis of the 1,2-trans (α-anomer) glycosidic linkage is often straightforward due to neighboring group participation from a substituent at the C-2 position. rsc.org In Tetra-O-acetyl-L-rhamnopyranose, the C-2 acetyl group can provide this anchimeric assistance, facilitating the formation of α-L-rhamnopyranosides.

However, the stereoselective synthesis of 1,2-cis (β-anomer) linkages is considerably more difficult. rsc.orgrsc.org This is due to the lack of neighboring group participation and unfavorable stereoelectronic effects. rsc.orgrsc.org The quest for effective β-L-rhamnosylation has driven the development of numerous innovative methodologies.

Recent strategies include:

Catalyst-Driven Approaches: Organocatalysts, such as urea (B33335) and thiourea (B124793) derivatives, have been developed to activate glycosyl donors and control stereoselectivity through hydrogen bonding. ntu.edu.sgfrontiersin.org For instance, a urea-catalyzed method using rhamnopyranosyl chloride donors achieved absolute α-selectivity. ntu.edu.sg In other systems, tailored bis-thiourea catalysts have been used with glycosyl diphenyl phosphate (B84403) donors to yield β-anomeric products. nih.gov

Organoboron Reagents: Stereospecific β-L-rhamnopyranosylations have been achieved using a 1,2-anhydro-L-rhamnopyranose donor in the presence of borinic or boronic esters derived from the glycosyl acceptor. nih.gov These reactions proceed with complete stereoselectivity under mild conditions. nih.gov

Intramolecular Aglycon Delivery (IAD): The IAD approach involves temporarily tethering the aglycon to the glycosyl donor. This strategy has been effectively used to achieve stereoselective construction of 1,2-cis-β-L-rhamnopyranosides using a naphthylmethyl (NAP) ether at the C-2 position. rsc.orgacs.org

A significant research gap involves adapting these advanced methodologies to work efficiently with per-acetylated donors like this compound, which are conformationally different and possess different reactivity compared to donors with other protecting group patterns. Future work will likely focus on developing new catalysts and reaction conditions that can override the inherent α-directing effect of the C-2 acetyl group to furnish the challenging β-linkage with high selectivity.

| Methodology | Key Feature | Typical Stereochemical Outcome for Rhamnose | Reference(s) |

| Neighboring Group Participation | C-2 acetyl group assists in shielding one face of the molecule. | α (1,2-trans) | rsc.org |

| Organocatalysis (Urea/Thiourea) | Activation of glycosyl donor via hydrogen bonding with the catalyst. | Can be tailored for α or β selectivity. | ntu.edu.sgfrontiersin.org |

| Organoboron Reagents | Use of 1,2-anhydro donors and borinic/boronic esters. | β (1,2-cis) | nih.gov |

| Intramolecular Aglycon Delivery (IAD) | Aglycon is temporarily tethered to the donor. | β (1,2-cis) | rsc.orgacs.org |

Development of Novel Protecting Group Strategies

Protecting groups are essential tools in oligosaccharide synthesis, serving not only to mask reactive hydroxyl groups but also to modulate reactivity and influence the stereochemical outcome of glycosylation reactions. nih.gov While this compound is a fully protected starting material, its utility in complex synthesis campaigns necessitates sophisticated protecting group strategies.

A primary challenge is the regioselective removal of a single acetyl group to expose one hydroxyl function for glycosylation. This requires orthogonal protecting group schemes, where different types of protecting groups can be removed under specific conditions without affecting others. nih.gov

Key areas of development include:

Orthogonal Groups: The development of protecting groups that are stable to the acidic or basic conditions often used to manipulate acetyl groups is crucial. Groups like benzyl (B1604629) (Bn) ethers, silyl (B83357) ethers (e.g., TBS), and fluorous benzylidene acetals offer orthogonality and have been employed in complex syntheses. nih.govresearchgate.netnih.gov

Regioselective Manipulation: Methods for the regioselective opening of cyclic acetals or the selective deprotection of a single position in a per-acylated sugar are highly valuable. nih.gov For instance, the dibutyltin (B87310) oxide method has been used for the regioselective acylation of benzyl α-L-rhamnopyranoside at the 3-O-position. researchgate.net

"Protecting Group-Free" Synthesis: An emerging frontier aims to minimize or eliminate the use of protecting groups altogether by exploiting the inherent reactivity differences of the hydroxyl groups or by using chemo-enzymatic methods. nih.govtcichemicals.com These strategies, while challenging, offer more efficient and environmentally friendly synthetic routes. nih.gov

The future in this area points toward the design of novel protecting groups with unique cleavage conditions and the expansion of one-pot methodologies that combine several protection-deprotection-glycosylation steps into a single, efficient sequence. For derivatives of this compound, this means developing reliable methods to differentiate the four acetylated positions for stepwise glycan assembly.

Addressing Reproducibility and Variability in Synthesis

A significant and often under-reported challenge in carbohydrate chemistry is the reproducibility and variability of synthetic protocols, particularly for glycosylation reactions. nih.gov The synthesis of glycans from precursors like this compound is sensitive to a multitude of factors that can influence both the yield and the stereochemical purity of the product.

Sources of variability include:

Reaction Conditions: Glycosylation outcomes can be highly dependent on solvent, temperature, reaction time, and the rate of reagent addition. For example, ethereal solvents are known to favor 1,2-cis selectivity in some systems. nih.gov

Reagent Purity and Stoichiometry: The purity of the glycosyl donor, acceptor, and promoter/catalyst is critical. Trace amounts of water can deactivate promoters and lead to inconsistent results. nih.gov

Glycosylation Complexity: Glycosylation reactions rarely proceed via a single, clean mechanistic pathway. Often, a mixture of Sₙ1 and Sₙ2 mechanisms is at play, leading to mixtures of anomers. nih.gov

Computational Chemistry in Predicting Reactivity and Conformation

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions, including glycosylations. By modeling the structures and energies of reactants, transition states, and products, researchers can gain insights that are difficult to obtain through experiments alone.

For this compound and its derivatives, computational methods are crucial for:

Conformational Analysis: The conformation of the pyranose ring (e.g., the chair ¹C₄ vs. ⁴C₁) and the orientation of its side chains and protecting groups significantly influence reactivity. nih.govresearchgate.net Computational models can predict the lowest energy conformations and how they might change during a reaction.

Predicting Reactivity: Density Functional Theory (DFT) is a powerful method used to calculate molecular descriptors that correlate with reactivity. nih.govrsc.orgchemrxiv.org These calculations can help predict which hydroxyl group on a partially deprotected rhamnoside will be most nucleophilic or how stable a potential oxocarbenium ion intermediate will be.

Elucidating Reaction Mechanisms: Computational studies can map out the entire energy landscape of a glycosylation reaction. For example, DFT calculations and kinetic isotope effect measurements were used to support a concerted Sₙi-type mechanism for a stereospecific β-L-rhamnopyranosylation. nih.gov

A key research gap is the development of predictive models that are both highly accurate and computationally inexpensive. rsc.orgchemrxiv.org The rise of machine learning and AI, trained on large datasets of computationally derived descriptors and experimental outcomes, represents a promising future direction. chemrxiv.orgmarketresearchintellect.com Such models could eventually allow for the in silico design of optimal glycosyl donors, acceptors, and catalysts for achieving a desired stereochemical outcome with high efficiency, vastly accelerating the synthesis of complex glycans.

| Computational Method | Application in Rhamnose Chemistry | Key Insight | Reference(s) |

| Molecular Modeling | Analysis of glycosidic bond conformation (φ and ψ dihedral angles). | Predicts conformational preferences and stability. | nih.gov |

| Density Functional Theory (DFT) | Calculation of molecular properties and reaction energy profiles. | Helps elucidate reaction mechanisms and predict stereoselectivity. | nih.gov |

| Graph Neural Networks | Prediction of DFT-level descriptors from molecular structure. | Enables rapid, on-the-fly prediction of reactivity for novel compounds. | rsc.orgchemrxiv.org |

Interdisciplinary Research Approaches in Glycoscience